2-[(2S,4S)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride
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Overview
Description
2-[(2S,4S)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride is a chemical compound that features a fluorinated pyrrolidine ring
Preparation Methods
The synthesis of 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorine atom. One common method is the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions. The fluorine atom can be introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor. Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Scientific Research Applications
2-[(2S,4S)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Its fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as receptors and enzymes.
Industry: It can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The chiral center can also influence the compound’s activity by affecting its three-dimensional orientation and binding mode .
Comparison with Similar Compounds
Similar compounds include other fluorinated pyrrolidines and pyrrolidine derivatives. For example:
[(2S,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride: This compound has a similar structure but with a different functional group.
cis-4-fluoro-L-proline, N-BOC protected: Another fluorinated pyrrolidine derivative used in peptide synthesis. The uniqueness of 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride lies in its specific functional groups and chiral centers, which can result in distinct biological activities and applications
Properties
Molecular Formula |
C7H15ClFNO |
---|---|
Molecular Weight |
183.65 g/mol |
IUPAC Name |
2-[(2S,4S)-4-fluoropyrrolidin-2-yl]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C7H14FNO.ClH/c1-7(2,10)6-3-5(8)4-9-6;/h5-6,9-10H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |
InChI Key |
MDBDTUWOYLFFGV-GEMLJDPKSA-N |
Isomeric SMILES |
CC(C)([C@@H]1C[C@@H](CN1)F)O.Cl |
Canonical SMILES |
CC(C)(C1CC(CN1)F)O.Cl |
Origin of Product |
United States |
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